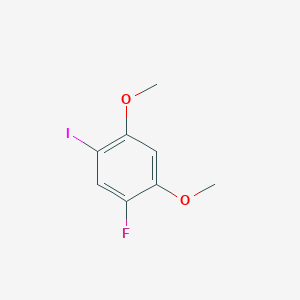
4-(aminomethyl)-N,N-dipropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-N,N-dipropylbenzamide is an organic compound characterized by the presence of an aminomethyl group attached to a benzamide core, with two propyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N,N-dipropylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-(aminomethyl)benzoic acid.
Amidation Reaction: The carboxylic acid group of 4-(aminomethyl)benzoic acid is converted to an amide using N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and at a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, thus optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the benzene ring.
Scientific Research Applications
4-(Aminomethyl)-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 4-(aminomethyl)-N,N-dipropylbenzamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The aminomethyl group can form hydrogen bonds, while the dipropyl groups may enhance lipophilicity, facilitating membrane permeability.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the dipropyl groups, making it less lipophilic.
N,N-Dipropylbenzamide: Lacks the aminomethyl group, affecting its binding properties.
4-(Aminomethyl)-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of propyl, which may alter its physical and chemical properties.
Uniqueness: 4-(Aminomethyl)-N,N-dipropylbenzamide is unique due to the combination of the aminomethyl group and the dipropyl groups, which confer specific chemical and physical properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N-dipropylbenzamide |
InChI |
InChI=1S/C14H22N2O/c1-3-9-16(10-4-2)14(17)13-7-5-12(11-15)6-8-13/h5-8H,3-4,9-11,15H2,1-2H3 |
InChI Key |
ZVYHOUFVXSGDFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


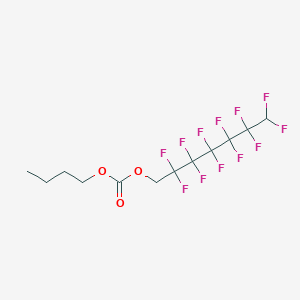

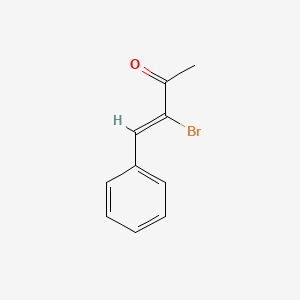
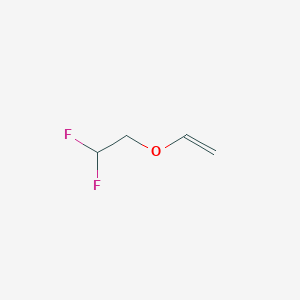
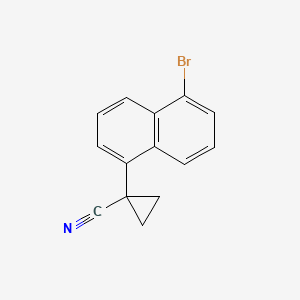
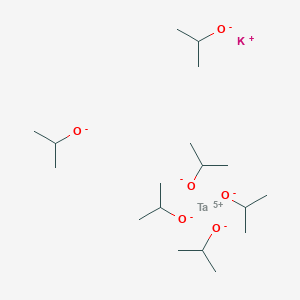

![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
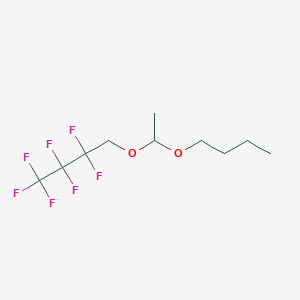

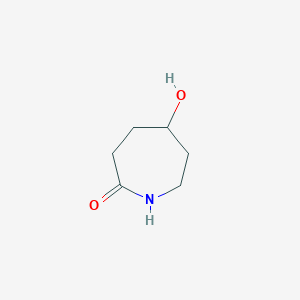

![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)
